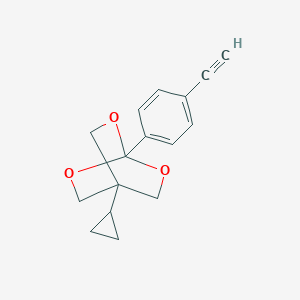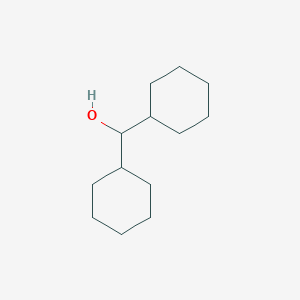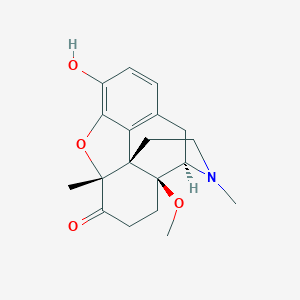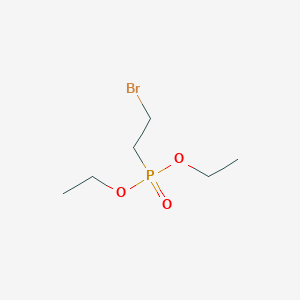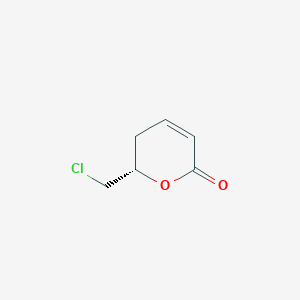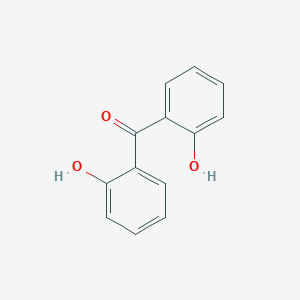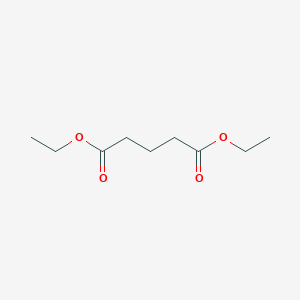
1,5-Diiodopentane
Übersicht
Beschreibung
1,5-Diiodopentane is used as a crosslinking reagent. It is used in the preparation of (iodoalkylaminocarbene)tungsten complexes. It is also used as alkylation to form unsubstituted cyclohexane .
Synthesis Analysis
1,5-Diiodopentane can be synthesized by the electrochemical reduction at carbon electrodes in DMF containing tetramethylammonium perchlorate . It has been used as a crosslinking reagent, to investigate the cross-linking layer-by-layer films of bioreducible poly (2-dimethylaminoethyl methacrylate) and DNA .
Molecular Structure Analysis
The molecular formula of 1,5-Diiodopentane is C5H10I2. The structure is linear, with iodine atoms attached to the first and fifth carbon atoms in the pentane molecule .
Chemical Reactions Analysis
1,5-Diiodopentane is used as a crosslinking reagent in various chemical reactions. It is used in the preparation of (iodoalkylaminocarbene)tungsten complexes .
Physical And Chemical Properties Analysis
1,5-Diiodopentane is a liquid at 20 degrees Celsius. It has a refractive index of 1.6002. Its boiling point is 101-102 °C at 3 mmHg. The density of 1,5-Diiodopentane is 2.177 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Crosslinking Reagent
1,5-Diiodopentane serves as a crosslinking agent in polymer chemistry and materials science. Researchers use it to create stable, covalent bonds between polymer chains. For instance, it has been employed in the preparation of layer-by-layer (LbL) films . These films consist of alternating layers of bioreducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA) and DNA. The crosslinking with 1,5-Diiodopentane enhances film rigidity, biodegradability, cell adhesion, and transfection activity .
Electrochemical Studies
Electrochemical reduction of 1,5-Diiodopentane at carbon electrodes has been investigated. Researchers have used cyclic voltammetry and controlled-potential electrolysis to study its behavior in dimethylformamide (DMF) containing tetramethylammonium perchlorate. These studies provide insights into its redox properties and reactivity .
Safety Considerations
Keep in mind that 1,5-Diiodopentane is classified as an irritant to the eyes, skin, and respiratory system. Follow safety precautions when handling this compound .
Safety and Hazards
1,5-Diiodopentane may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of 1,5-Diiodopentane. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this chemical .
Wirkmechanismus
Target of Action
1,5-Diiodopentane, also known as Pentamethylene diiodide , is a chemical compound with the formula I(CH2)5I . Its primary targets are bioreducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA) and DNA . These targets play a crucial role in the formation of layer-by-layer (LbL) films, which are used in various biomedical applications .
Mode of Action
1,5-Diiodopentane acts as a crosslinking reagent . It interacts with its targets, rPDMAEMA and DNA, to form cross-linked LbL films . The crosslinking process enhances the rigidity and biodegradability of the films, influencing their cell adhesion and transfection activity .
Pharmacokinetics
Its molecular weight of 32394 suggests that it may have significant bioavailability
Result of Action
The primary result of 1,5-Diiodopentane’s action is the formation of cross-linked LbL films . These films exhibit enhanced rigidity and biodegradability, which can influence cell adhesion and transfection activity . This makes 1,5-Diiodopentane a valuable tool in biomedical applications.
Action Environment
The efficacy and stability of 1,5-Diiodopentane can be influenced by various environmental factors. For instance, the compound’s electrochemical reduction has been studied at carbon electrodes in DMF containing tetramethylammonium perchlorate . This suggests that the compound’s action can be influenced by the presence of certain chemicals and the nature of the surrounding environment.
Eigenschaften
IUPAC Name |
1,5-diiodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEOYUUPFYJXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060859 | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-77-3 | |
| Record name | 1,5-Diiodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diiodopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diiodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Diiodopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQH995EVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







